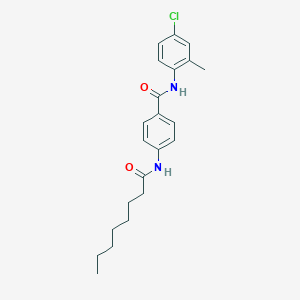![molecular formula C22H25N5S2 B11569382 2,2'-[5-(Propan-2-yl)-1,3,5-triazinane-1,3-diyl]bis(6-methyl-1,3-benzothiazole)](/img/structure/B11569382.png)
2,2'-[5-(Propan-2-yl)-1,3,5-triazinane-1,3-diyl]bis(6-methyl-1,3-benzothiazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-METHYL-2-[3-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-5-(PROPAN-2-YL)-1,3,5-TRIAZINAN-1-YL]-1,3-BENZOTHIAZOLE is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications.
Preparation Methods
The synthesis of 6-METHYL-2-[3-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-5-(PROPAN-2-YL)-1,3,5-TRIAZINAN-1-YL]-1,3-BENZOTHIAZOLE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Diazo-Coupling: This process involves the reaction of aniline derivatives with benzothiazole compounds under controlled conditions.
Knoevenagel Condensation: This method involves the condensation of benzothiazole derivatives with aldehydes or ketones in the presence of a base.
Biginelli Reaction: A multi-component reaction that combines benzothiazole, urea, and aldehydes to form the desired product.
Microwave Irradiation: This technique accelerates the reaction process and improves yields by using microwave energy.
Chemical Reactions Analysis
6-METHYL-2-[3-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-5-(PROPAN-2-YL)-1,3,5-TRIAZINAN-1-YL]-1,3-BENZOTHIAZOLE undergoes various chemical reactions, including:
Scientific Research Applications
6-METHYL-2-[3-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-5-(PROPAN-2-YL)-1,3,5-TRIAZINAN-1-YL]-1,3-BENZOTHIAZOLE has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Material Science: The compound is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Industrial Applications: It is used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-METHYL-2-[3-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-5-(PROPAN-2-YL)-1,3,5-TRIAZINAN-1-YL]-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6-METHYL-2-[3-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-5-(PROPAN-2-YL)-1,3,5-TRIAZINAN-1-YL]-1,3-BENZOTHIAZOLE can be compared with other benzothiazole derivatives:
2-Amino-6-methylbenzothiazole: Known for its antimicrobial and anti-inflammatory properties.
Methyl 2-(1,3-benzothiazol-6-yl)acetate: Used in the synthesis of various bioactive compounds.
2,3-Dimethylbenzothiazole iodide: Utilized in the production of dyes and pigments.
The uniqueness of 6-METHYL-2-[3-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-5-(PROPAN-2-YL)-1,3,5-TRIAZINAN-1-YL]-1,3-BENZOTHIAZOLE lies in its specific structural features and the diverse range of applications it offers in various fields of research and industry.
Properties
Molecular Formula |
C22H25N5S2 |
|---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
6-methyl-2-[3-(6-methyl-1,3-benzothiazol-2-yl)-5-propan-2-yl-1,3,5-triazinan-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C22H25N5S2/c1-14(2)25-11-26(21-23-17-7-5-15(3)9-19(17)28-21)13-27(12-25)22-24-18-8-6-16(4)10-20(18)29-22/h5-10,14H,11-13H2,1-4H3 |
InChI Key |
SHSASPSKFAMVNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CN(CN(C3)C(C)C)C4=NC5=C(S4)C=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B11569299.png)
![(2Z)-6-(4-chlorobenzyl)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11569302.png)
![3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide](/img/structure/B11569309.png)
![2-[3-(Azepan-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B11569310.png)
![2-[3-(1,3-Benzothiazol-2-yl)-5-butyl-1,3,5-triazinan-1-yl]-1,3-benzothiazole](/img/structure/B11569311.png)
![5-[(4-chlorophenyl)thio]-3-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2(3H)-one](/img/structure/B11569313.png)
![N-[(4E)-6-ethoxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-4-phenyl-1,3-thiazol-2-amine](/img/structure/B11569329.png)
![2,2'-[5-(Propan-2-yl)-1,3,5-triazinane-1,3-diyl]bis(1,3-benzothiazole)](/img/structure/B11569330.png)
![5-ethyl-6-[(E)-2-phenylethenyl]-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11569335.png)
methanone](/img/structure/B11569339.png)
![N-(2,3-dimethylphenyl)-6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11569344.png)
![N-[(4E)-6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B11569351.png)
![2-(4-tert-butylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11569361.png)

